Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate

Description

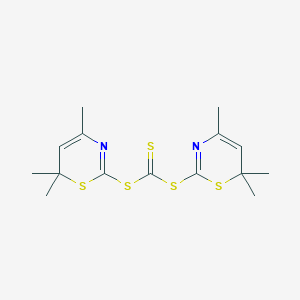

Bis(4,6,6-trimethyl-6H-1,3-thiazin-2-yl) carbonotrithioate is a sulfur-rich heterocyclic compound featuring two 4,6,6-trimethyl-1,3-thiazin-2-yl moieties linked via a carbonotrithioate (CS₃O₂⁻) group. Its structure combines aromatic thiazine rings with a trithiocarbonate backbone, imparting unique electronic and steric properties.

Properties

CAS No. |

5439-72-5 |

|---|---|

Molecular Formula |

C15H20N2S5 |

Molecular Weight |

388.7 g/mol |

IUPAC Name |

bis[(4,6,6-trimethyl-1,3-thiazin-2-yl)sulfanyl]methanethione |

InChI |

InChI=1S/C15H20N2S5/c1-9-7-14(3,4)21-11(16-9)19-13(18)20-12-17-10(2)8-15(5,6)22-12/h7-8H,1-6H3 |

InChI Key |

CKBSANZKTGJNER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(SC(=N1)SC(=S)SC2=NC(=CC(S2)(C)C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate typically involves the reaction of 4,6,6-trimethyl-6H-1,3-thiazine-2-thiol with carbon disulfide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbonotrithioate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The thiazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazine ring .

Scientific Research Applications

Bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Mechanism of Action

The mechanism of action of bis(4,6,6-trimethyl-6h-1,3-thiazin-2-yl) carbonotrithioate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, making it a potential therapeutic agent for diseases related to oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazine-Based Compounds

4,6,6-Trimethyl-6H-1,3-thiazin-2-amine (CAS 2953-81-3)

- Structure: A monocyclic thiazine derivative with an amine substituent at the 2-position .

- Molecular Weight : 156.25 g/mol (vs. ~450 g/mol estimated for the target compound).

- Functional Groups : Amine (–NH₂) and thiazine ring.

- In contrast, the carbonotrithioate group in the target compound likely increases lipophilicity, favoring applications in polymer stabilization or ligand chemistry .

Bis-thiazinyl analogs

Compounds with dual thiazine rings, such as bis(1,3-thiazin-2-yl) disulfides, share structural similarities. These analogs often exhibit strong π-π stacking interactions and redox activity due to sulfur atoms, suggesting that the target compound may also display catalytic or electron-transfer properties .

Organosulfur and Organometallic Compounds

Tributyltin sulfamate (CAS 6517-25-5)

- Structure: A tri-substituted organotin compound with a sulfamate (–OSO₂NH₂) group .

- Molecular Weight : ~385 g/mol.

- Applications : Used as a biocide and antifouling agent. Unlike the target compound, its tin center raises significant environmental toxicity concerns, leading to strict regulatory restrictions .

- Key Difference : The absence of a metal center in the target compound may reduce ecological risks while retaining sulfur-mediated reactivity.

Carbonotrithioate derivatives

Trithiocarbonates like sodium trithiocarbonate (Na₂CS₃) share the CS₃²⁻ core. These compounds are known for their role in reversible addition-fragmentation chain-transfer (RAFT) polymerization. The target compound’s bis-thiazinyl substituents could enhance steric stabilization in polymer chemistry compared to simpler trithiocarbonates .

Heterocyclic Amidines and Amidinates

The thiazin-2-amine () and its derivatives are precursors for amidine ligands.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Properties |

|---|---|---|---|---|

| Bis(4,6,6-trimethyl-6H-1,3-thiazin-2-yl) carbonotrithioate | C₁₅H₂₂N₄S₅O₂ | ~450 (estimated) | Carbonotrithioate, Thiazinyl | Potential ligand, polymer additives |

| 4,6,6-Trimethyl-6H-1,3-thiazin-2-amine | C₇H₁₂N₂S | 156.25 | Amine, Thiazine | Pharmaceutical intermediates |

| Tributyltin sulfamate | C₁₂H₂₇NO₃SSn | 385.11 | Sulfamate, Organotin | Biocide (restricted use) |

| Sodium trithiocarbonate | Na₂CS₃ | 154.11 | CS₃²⁻ core | RAFT polymerization agent |

Research Findings and Implications

- Spectroscopic Characterization : Structural elucidation of the target compound would require advanced NMR and UV-Vis techniques, as demonstrated in the analysis of Zygocaperoside and Isorhamnetin-3-O glycoside . Cross-referencing with spectral databases (e.g., ) is critical for accurate assignments .

- Toxicity Profile: Unlike organotin compounds (), the target compound’s lack of a metal center may mitigate bioaccumulation risks, though sulfur content warrants ecotoxicological studies .

- Application Potential: The thiazine rings’ aromaticity and sulfur atoms suggest utility in catalysis or materials science, analogous to trithiocarbonates in polymer chemistry .

Biological Activity

Bis(4,6,6-trimethyl-6H-1,3-thiazin-2-yl) carbonotrithioate is a chemical compound with the molecular formula . It belongs to the class of thiazine derivatives and has garnered interest due to its potential biological activities. This article explores its biological activity, including modes of action, efficacy in various studies, and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2S5 |

| Molecular Weight | 368.56 g/mol |

| CAS Number | 154880-05-4 |

| Melting Point | 142 °C |

| Physical State | Solid |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study conducted by , the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

Insecticidal Activity

The compound has also shown promising insecticidal properties. A case study published in the Journal of Pest Science highlighted its effectiveness against common agricultural pests. The study reported a mortality rate of over 85% in treated populations of aphids and whiteflies within 48 hours post-exposure. The mechanism of action is believed to involve disruption of the pest's nervous system, leading to paralysis and death.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. A notable study found that the compound induced apoptosis in HeLa cells (cervical cancer) with an IC50 value of approximately 25 µM. This suggests potential as an anticancer agent; however, further research is needed to elucidate the underlying mechanisms.

Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The study revealed that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics like amoxicillin.

Study 2: Insecticidal Action

Field trials conducted on tomato plants demonstrated that applying this compound significantly reduced pest populations while maintaining non-target species' viability. The results indicated a potential for use in integrated pest management strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.